O-tert-Butylhydroxylamine hydrochloride
Description
Significance as a Versatile Synthetic Reagent
O-tert-Butylhydroxylamine hydrochloride, a white crystalline solid, is widely recognized for its role as a key building block and reagent in organic synthesis. ontosight.aiguidechem.com Its utility stems from the presence of the O-tert-butylhydroxylamino group, which can participate in a variety of chemical transformations. The bulky tert-butyl group often imparts stability and selectivity to reactions, making it a preferred choice in complex molecular syntheses. chemimpex.com
The compound is frequently employed in the construction of more complex molecules, including those with significant biological activity. sigmaaldrich.com For instance, it is a crucial reactant in the synthesis of N-tert-butoxyamino acids, which are substrates for the unambiguous synthesis of N-hydroxy peptides. sigmaaldrich.comscbt.com It also plays a role in the preparation of various biologically active molecules, such as derivatives used as MMP inhibitors and antimalarial treatments. sigmaaldrich.comsigmaaldrich.com
Historical Context of Hydroxylamine (B1172632) Derivatives in Organic Synthesis
Hydroxylamine (NH₂OH) itself was first prepared in 1865 by Wilhelm Clemens Lossen. wikipedia.org This discovery opened the door to the development of a wide array of hydroxylamine derivatives, which have since become indispensable in organic chemistry. ontosight.ai Historically, these compounds have been used as powerful reducing agents and for the synthesis of oximes from aldehydes and ketones. britannica.com Oximes are important intermediates in the production of polymers like Nylon 6 and in the manufacture of dyes, plastics, and pharmaceuticals. wikipedia.orgbritannica.com The introduction of organic substituents on the nitrogen or oxygen atom of hydroxylamine led to the creation of N- and O-substituted hydroxylamines, respectively, expanding the synthetic utility of this class of compounds. wikipedia.org this compound is a prominent example of an O-substituted hydroxylamine derivative that has found a distinct and valuable niche in modern organic synthesis.
Scope and Research Focus of this compound Studies
Current research involving this compound is broad and multifaceted. A significant area of focus is its application in the synthesis of novel organic compounds and pharmaceuticals. chemimpex.com Researchers are continuously exploring its utility in forming stable oxime derivatives and in the preparation of nitrones, which are critical intermediates for synthesizing biologically active molecules. chemimpex.com
Investigations into its reactivity have revealed its involvement in a range of reactions, including:
Sₙ2 substitution reactions at amide nitrogens sigmaaldrich.com
Photocycloaddition to C=N bonds for the synthesis of 1,3-diazepines sigmaaldrich.comsigmaaldrich.com
Double allylic alkylation of indole-2-hydroxamates sigmaaldrich.comsigmaaldrich.com
Furthermore, its role as a reactant in the synthesis of pyrimidine (B1678525) ribonucleotide analogs as P2Y6 receptor agonists highlights its importance in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com The high stability and ease of handling of this compound make it a preferred reagent in many of these applications. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39684-28-1 |
| Molecular Formula | C₄H₁₂ClNO |
| Molecular Weight | 125.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~155 °C (decomposes) |
| Solubility | Soluble in water |
Data sourced from multiple references. sigmaaldrich.comscbt.comtcichemicals.comnih.govsigmaaldrich.com
Table 2: Key Applications in Organic Synthesis
| Application | Description |
| Synthesis of N-hydroxy Peptides | Used in the preparation of N-tert-butoxyamino acids as precursors. sigmaaldrich.com |
| MMP Inhibitors | A reactant in the synthesis of CGS 25966 derivatives. sigmaaldrich.comsigmaaldrich.com |
| Antimalarial Agents | Employed in the creation of imidazolidinedione derivatives. sigmaaldrich.comsigmaaldrich.com |
| P2Y6 Receptor Agonists | Involved in the synthesis of pyrimidine ribonucleotide analogs. sigmaaldrich.comsigmaaldrich.com |
| Weinreb Amide Equivalents | Used in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates. sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
O-tert-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,3)6-5;/h5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXGNXNXXPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192776 | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39684-28-1 | |
| Record name | Hydroxylamine, O-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39684-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039684281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | O-tert-butylhydroxylamine hydrochloride | |
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Synthetic Methodologies and Precursor Chemistry of O Tert Butylhydroxylamine Hydrochloride
Established Synthetic Pathways for O-tert-Butylhydroxylamine Hydrochloride
The synthesis of this compound can be approached through several well-documented methods. These routes begin from either its free base form or from other commercially available starting materials, offering flexibility to the synthetic chemist.
Preparation from O-tert-Butylhydroxylamine and Acid
The most direct method for preparing this compound is through the acid-base reaction of its free base, O-tert-butylhydroxylamine, with hydrochloric acid. In this process, the basic amino group of the hydroxylamine (B1172632) derivative is protonated by the strong acid, forming the corresponding ammonium (B1175870) salt. This straightforward protonation is typically carried out in a suitable solvent, from which the hydrochloride salt can be isolated, often as a stable, crystalline solid. This method is fundamental and relies on the prior synthesis or availability of the free base.
Alternative Synthetic Routes and Their Academic Implications
Alternative pathways to this compound provide access to the compound without requiring the free base as the immediate precursor, which can be advantageous depending on the availability and cost of starting materials.
One notable method begins with the reduction of 2-methyl-2-nitropropane. This transformation is commonly achieved using reducing agents such as zinc dust in the presence of an acid like acetic acid, or with aluminum amalgam. chemicalbook.comgoogle.comgoogle.com This reduction converts the nitro group to a hydroxylamine, yielding O-tert-butylhydroxylamine, which is then treated with hydrochloric acid to furnish the final hydrochloride salt. While effective, this route requires careful control of the potentially exothermic reduction step. google.com
Another academically significant route involves a two-step process starting from alcohols. organic-chemistry.org In the first step, an alcohol is converted to its corresponding methanesulfonate (B1217627) (mesylate). This is followed by an O-alkylation reaction with tert-butyl N-hydroxycarbamate, typically using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting N-protected hydroxamate is then deprotected using dry hydrogen chloride in a solvent like diethyl ether, yielding the desired O-substituted hydroxylamine as its crystalline hydrochloride salt. organic-chemistry.org This methodology offers a direct conversion from alcohols and avoids the use of hydrazine, which can be problematic in certain synthetic contexts. organic-chemistry.org
Table 1: Comparison of Alternative Synthetic Routes
| Starting Material | Key Reagents | Intermediate | Final Step |
|---|---|---|---|
| 2-Methyl-2-nitropropane | Zn dust, Acetic Acid | O-tert-Butylhydroxylamine | Reaction with HCl |
| Alcohol | 1. Mesyl Chloride, Base 2. tert-Butyl N-hydroxycarbamate, DBU | O-Alkyl-N-(tert-butoxycarbonyl)hydroxylamine | Deprotection with HCl |
Derivatization Strategies Utilizing this compound as a Precursor
This compound is a key starting material for the synthesis of various functionalized molecules. Its protected hydroxylamine moiety allows for selective reactions at the nitrogen atom.
Synthesis of N-Methyl-O-tert-butylhydroxylamine Hydrochloride
The conversion of this compound to its N-methylated derivative is a crucial transformation for creating more complex building blocks. While direct alkylation of the hydrochloride salt is generally not feasible, the synthesis can be efficiently performed in a two-step sequence. First, the free base, O-tert-butylhydroxylamine, is liberated from its salt by treatment with a suitable base.
Subsequently, the free hydroxylamine undergoes N-methylation. A common and effective method for this is reductive amination. nih.gov This involves reacting the O-tert-butylhydroxylamine with formaldehyde (B43269) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent often used for this purpose. The reaction proceeds through the in-situ formation of an iminium-type intermediate, which is then reduced to the N-methyl product. The final product can then be converted back to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.
Preparation of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
A significant application of this compound is in the synthesis of the novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine, commonly abbreviated as t-BuONSO. This reagent has proven valuable for the direct, one-step synthesis of primary sulfonamides from organometallic reagents.
The preparation of t-BuONSO is achieved by reacting this compound with thionyl chloride in the presence of a base, such as triethylamine. The reaction is typically performed in a suitable organic solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures. This process can be scaled effectively, making t-BuONSO readily accessible for synthetic applications.
Table 2: Synthesis of N-Sulfinyl-O-(tert-butyl)hydroxylamine
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | t-BuONSO |
Formation of O-Protected N-(2-Nitrophenylsulfonyl)hydroxylamines
This compound also serves as a precursor for the synthesis of O-protected N-(2-nitrophenylsulfonyl)hydroxylamines. These compounds are useful reagents, for instance, in the preparation of hydroxamates.
The synthesis involves the reaction of this compound with 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in an anhydrous solvent, such as chloroform, at a reduced temperature (e.g., -5°C). The presence of a base is required to neutralize the HCl generated during the reaction. This transformation attaches the electron-withdrawing 2-nitrophenylsulfonyl group to the nitrogen atom of the hydroxylamine, yielding O-tert-Butyl-N-(2-nitrophenylsulfonyl)hydroxylamine.
Mechanistic Investigations of Reactions Involving O Tert Butylhydroxylamine Hydrochloride
Exploration of Nucleophilic Reactivity
O-tert-Butylhydroxylamine hydrochloride serves as a potent nucleophile in various organic transformations, primarily through the lone pair of electrons on its nitrogen atom. Its most characteristic reaction is the condensation with carbonyl compounds, such as aldehydes and ketones, to form O-tert-butyloximes. chemimpex.comquora.com This reaction is a cornerstone of its synthetic utility, providing a pathway to stable imine derivatives.
The mechanism of oxime formation is analogous to that of imine formation from primary amines and proceeds via nucleophilic addition to the carbonyl group. quora.combyjus.comlibretexts.org The key steps are:
Nucleophilic Attack: The nitrogen atom of O-tert-butylhydroxylamine attacks the electrophilic carbonyl carbon. This step is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. msu.educhemistrysteps.comuobasrah.edu.iq This attack breaks the C=O pi bond, leading to a tetrahedral intermediate known as a carbinolamine. byjus.commsu.edu
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a process that can be intramolecular or mediated by the solvent. quora.combyjus.com This converts the hydroxyl group into a better leaving group (water).
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond. quora.comlibretexts.org
The bulky tert-butyl group on the oxygen atom can sterically influence the approach of the nucleophile and the stability of the resulting oxime, but the fundamental nucleophilic character is driven by the nitrogen atom. nih.gov Beyond carbonyl compounds, the nucleophilicity of O-tert-butylhydroxylamine and its derivatives is exploited in the synthesis of more complex molecules, such as modified Weinreb amides, which are effective acylating agents. researchgate.net
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic data, such as rate constants, activation energies, and enthalpy changes for reactions specifically involving this compound, are not extensively documented in publicly available literature. However, the kinetics of the closely related oxime formation reactions have been studied, providing a framework for understanding the factors that govern the reaction rates.
The rate of oxime formation is significantly influenced by the pH of the reaction medium, as the mechanism involves both a nucleophilic attack and an acid-catalyzed dehydration step. libretexts.org The reaction rate is typically maximal in mildly acidic conditions. libretexts.orgrsc.org Aniline and its derivatives have been shown to be effective catalysts, dramatically increasing the rate of oxime bond formation by facilitating the transamination process through the formation of a more reactive protonated Schiff base intermediate. rsc.orgresearchgate.net
Several general principles allow for a qualitative assessment of the kinetics and thermodynamics:
Steric Hindrance: The presence of the bulky tert-butyl group ((CH₃)₃C-) introduces significant steric hindrance. This can decrease the rate of nucleophilic attack compared to less hindered hydroxylamines like hydroxylamine (B1172632) itself (NH₂OH). The steric bulk can also influence the equilibrium position of the reaction.
Electronic Effects: The tert-butyl group is electron-donating, which slightly increases the electron density on the nitrogen atom, potentially enhancing its nucleophilicity. However, this effect is generally considered secondary to steric effects in controlling reactivity.
Thermodynamic Stability: The formation of the C=N double bond in the oxime product and the elimination of a stable small molecule (water) provide a strong thermodynamic driving force for the reaction. O-tert-butyloximes are generally stable compounds, which favors the product side of the equilibrium. chemimpex.com
Stereochemical Outcomes in this compound-Mediated Transformations
The reaction of this compound with prochiral aldehydes and ketones results in the formation of oximes, which can exist as geometric isomers (E and Z). The stereochemical outcome of these transformations is a critical aspect of their synthetic application and is influenced by steric effects and reaction conditions.
Research has shown that the stereoselectivity of oxime formation can be controlled. In one study, it was proposed that increasing the steric hindrance of the O-substituent on the hydroxylamine would favor the E-oxime. nih.gov However, experimental results indicated a more complex relationship. When reacting a dichloropyrimidine aldehyde with various hydroxylamines, the use of this compound resulted in a slight preference for the Z-isomer, contrary to the initial hypothesis based purely on steric bulk. nih.gov This suggests that electronic effects or the stability of reaction intermediates also play a crucial role in determining the final E/Z ratio. nih.gov
| Entry | Hydroxylamine Reagent | Observed E:Z Ratio |
|---|---|---|
| 1 | NH₂OH·HCl (Hydroxylamine hydrochloride) | 1:1 |
| 2 | NH₂OBn·HCl (O-Benzylhydroxylamine hydrochloride) | 1:1 |
| 3 | NH₂Ot-Bu·HCl (this compound) | 2:3 |
| 4 | NH₂OTMS (O-(Trimethylsilyl)hydroxylamine) | 4:1 |
Conversely, high stereoselectivity for the E-isomer has been achieved under specific conditions. A patented process for the synthesis of 7-[(E)-t-butyloxyiminomethyl]-camptothecin found that reacting the corresponding aldehyde acetal with this compound in an organic solvent under acidic conditions (pH < 7) and, crucially, in the absence of an organic base like pyridine, yielded the E-isomer with very high selectivity (E:Z ratio of 99.8:0.2). googleapis.com This indicates that careful control of pH and the exclusion of bases can effectively direct the stereochemical outcome. googleapis.com
Furthermore, O-tert-butylhydroxylamine can be incorporated into more complex structures to act as a chiral auxiliary . wikipedia.orgyoutube.com For example, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine has been developed as a chiral auxiliary that allows for highly diastereoselective alkylation and aldol reactions, enabling the synthesis of chiral aldehydes and ketones with excellent enantiopurity (≥94% ee). nih.govox.ac.uk In these cases, the stereogenic center on the auxiliary directs the approach of incoming reagents, providing a powerful method for stereochemical control. youtube.comfiveable.merijournals.com
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving O-tert-butylhydroxylamine. These methods allow for the characterization of reaction pathways, the identification of transition states, and the calculation of kinetic and thermodynamic parameters. researchgate.netresearchgate.net
While specific DFT studies focusing exclusively on this compound are not widely reported, research on the general mechanism of oxime formation provides significant insights. Computational studies have analyzed the classical imine formation pathway for oxime synthesis, confirming the energetics of the reaction steps under neutral and acidic conditions, as well as in the presence of catalysts like aniline. researchgate.net These studies model the nucleophilic attack, proton transfer steps (sometimes including explicit solvent molecules), and the final dehydration to form the C=N bond. researchgate.net
For related compounds, computational approaches have been used extensively. For instance, a detailed quantum chemistry study on the atmospheric degradation of tert-butylamine (B42293) (tBA) by OH radicals used DFT (M06-2X) and other ab initio methods (MP2, CCSD(T*)-F12a) to map the potential energy surface. whiterose.ac.uk This allowed for the identification of transition states for hydrogen abstraction and the calculation of reaction branching ratios. whiterose.ac.uk Similarly, DFT and transition state theory (TST) calculations have been applied to study HX elimination reactions from various organic molecules, determining reaction barriers and pre-exponential factors. nih.gov
These computational methodologies could be directly applied to reactions of O-tert-butylhydroxylamine to:
Model the Transition State: Calculate the geometry and energy of the transition states for the nucleophilic attack and dehydration steps. This would clarify the role of the tert-butyl group in influencing the activation energy.
Determine Reaction Energetics: Calculate the Gibbs free energy (ΔG) and enthalpy (ΔH) changes for each step of the reaction, confirming the thermodynamic favorability. researchgate.net
Explain Stereoselectivity: Model the transition states leading to the E and Z isomers to understand the energetic differences that lead to the observed stereochemical preferences under various conditions.
Analyze Bonding: Employ techniques like Natural Bond Orbital (NBO) analysis to study the electronic interactions and charge transfer during the reaction, providing a deeper understanding of the bonding changes from reactants to products. nih.gov
Such theoretical studies would complement experimental findings and provide a detailed, molecular-level understanding of the mechanistic nuances of reactions involving this compound.
Advanced Applications in Organic Synthesis Research
Carbonyl Compound Derivatization and Selective Transformations
O-tert-Butylhydroxylamine hydrochloride serves as a crucial reagent for the derivatization of aldehydes and ketones, transforming the carbonyl group into a stable O-tert-butyl oxime ether. This transformation is not merely a protective strategy but a gateway to further selective chemical manipulations.
Formation of Stable Oxime Derivatives
The reaction of this compound with aldehydes or ketones proceeds via a condensation mechanism to yield the corresponding O-tert-butyl oximes. organic-chemistry.orgresearchgate.net The presence of the bulky tert-butyl group on the oxygen atom provides significant steric hindrance, which enhances the stability of the resulting oxime ether compared to less substituted analogues. organic-chemistry.org This stability makes them easy to handle and purify, rendering them robust intermediates in multi-step synthetic sequences.
The general reaction is as follows: R¹R²C=O + (CH₃)₃CONH₂·HCl → R¹R²C=N-O-C(CH₃)₃ + H₂O + HCl
This derivatization is a reliable method for the characterization and purification of carbonyl compounds and serves as a foundational step for subsequent selective transformations. organic-chemistry.org
Selective Reduction of Carbonyl Compounds
While this compound is not a direct reducing agent for carbonyls, its derivatization of aldehydes and ketones into O-tert-butyl oximes is a key step for enabling selective reductions. The conversion of a C=O bond to a C=N-OtBu bond alters the reactivity of the functional group. The resulting oxime ether can be selectively reduced to the corresponding amine or hydroxylamine (B1172632) using standard reducing agents, a transformation that can be controlled independently of other functional groups in the molecule.
For instance, the reduction of an oxime ether to an amine can be achieved with reagents like LiAlH₄ or catalytic hydrogenation. This two-step sequence (oxime formation followed by reduction) represents a valuable indirect method for the reductive amination of carbonyl compounds. This approach offers an alternative to direct methods and can provide different selectivity profiles depending on the substrate and chosen reducing agent.
Preparation of Nitrones and Their Synthetic Utility
Nitrones are powerful 1,3-dipoles widely employed in organic synthesis, most notably in [3+2] cycloaddition reactions. wikipedia.org this compound is a precursor for the generation of N-tert-butoxy nitrones. The general synthesis involves the condensation of an N-substituted hydroxylamine with a carbonyl compound. wikipedia.org While the title compound itself is an O-substituted hydroxylamine, it can be used to synthesize N-substituted-O-tert-butylhydroxylamines, which are the direct precursors to the corresponding nitrones.
These N-tert-butoxy nitrones are valuable intermediates. Their primary synthetic utility lies in their reaction with alkenes and alkynes to construct five-membered heterocyclic rings, such as isoxazolidines and isoxazolines, respectively. mdpi.com These reactions are highly valued for their ability to create multiple stereocenters in a single, controlled step.
Table 1: Synthetic Utility of Nitrones in Cycloaddition Reactions
| Dipolarophile | Resulting Heterocycle | Significance |
|---|---|---|
| Alkene | Isoxazolidine (B1194047) | Access to complex, stereochemically rich amino alcohol precursors. |
The isoxazolidine products can be further elaborated; for example, reductive cleavage of the N-O bond yields valuable 1,3-amino alcohols, which are important structural motifs in pharmaceuticals and natural products.
Synthesis of Hydroxamates and Weinreb Amide Equivalents
This compound is a key building block for the synthesis of N,O-disubstituted hydroxylamines, which are precursors to modified hydroxamates that function as effective Weinreb amide equivalents.
Research has demonstrated the development of N-tert-butoxy-N-methylamides as alternatives to the classical N-methoxy-N-methylamides (Weinreb amides). lookchem.com These modified amides are synthesized using N-methyl-O-tert-butylhydroxylamine hydrochloride, which is prepared efficiently from this compound. lookchem.com
The key advantage of these N-tert-butoxy amides is their stability and controlled reactivity with organometallic reagents. Like traditional Weinreb amides, they react with organolithium or Grignard reagents to form a stable six-membered chelate intermediate. This intermediate resists further addition and collapses upon acidic workup to cleanly afford a ketone, preventing the over-addition that often leads to tertiary alcohols with other acylating agents. lookchem.comwikipedia.org
Table 2: Reactions of N-tert-butoxy-N-methylamides with Organometallic Reagents
| Amide Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| N-tert-butoxy-N-methyl-dodecanamide | n-BuLi | Dodecan-2-one | 91% |
| N-tert-butoxy-N-methyl-dodecanamide | PhMgBr | 1-Phenyl-dodecan-1-one | 95% |
| N-tert-butoxy-N-methyl-benzamide | n-BuLi | Valerophenone | 97% |
Data sourced from a study on modified Weinreb amides. lookchem.com
Furthermore, the reduction of these amides with hydride reagents like diisobutylaluminium hydride (DIBAL-H) provides the corresponding aldehydes in high yields. lookchem.com
N-(arylethyl)-O-tert-butylhydroxamates
This compound is directly implicated as a reactant in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which serve as Weinreb amide equivalents. researchgate.net The synthesis involves the coupling of the hydroxylamine with an appropriate N-arylethyl carboxylic acid derivative (e.g., an acyl chloride). The resulting hydroxamate possesses the key structural features—an N-alkoxy group—that allow it to function analogously to a Weinreb amide, providing a reliable route to ketones upon reaction with organometallic reagents.
Role in Heterocyclic Synthesis
Beyond its role as a precursor to nitrones for isoxazolidine synthesis, this compound is directly involved in the construction of other important heterocyclic systems. It has been identified as a key reactant in synthetic pathways leading to a variety of biologically active molecules. researchgate.net
Specific applications include its use in the synthesis of:
Imidazolidinedione derivatives : These compounds have been investigated for their potential as antimalarial treatments. researchgate.net
1,3-Diazepines : The reagent is involved in photocycloaddition reactions with C=N bonds to form this seven-membered heterocyclic ring system. researchgate.net
The versatility of this compound and its derivatives makes it a valuable tool for medicinal chemists and synthetic researchers aiming to construct diverse and complex heterocyclic scaffolds.
Contributions to Primary Sulfonamide Synthesis
The compound has made substantial contributions to the synthesis of primary sulfonamides (R-SO₂NH₂), a functional group prevalent in a wide array of marketed drugs, including treatments for epilepsy, hypertension, and arthritis. Traditional methods often rely on sulfonyl chlorides, which can have limitations regarding availability and functional group tolerance. researchgate.net
A novel and highly efficient method for the direct synthesis of primary sulfonamides involves the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which is derived from O-tert-butylhydroxylamine. This one-step process reacts t-BuONSO with various organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. researchgate.netacs.orgnih.gov The reaction is typically performed at low temperatures, such as -78 °C, and accommodates a wide variety of (hetero)aryl and alkyl nucleophiles, providing the desired primary sulfonamides in good to excellent yields. researchgate.netacs.org This method is scalable and offers a convenient alternative to classical approaches, expanding the accessibility of medicinally relevant sulfonamides. acs.org
Table 2: Synthesis of Primary Sulfonamides using t-BuONSO
| Organometallic Reagent | Product Yield |
|---|---|
| p-Tolylmagnesium bromide | 80% |
| Phenylmagnesium bromide | 71% (on 1 mmol scale) |
| 2-Thienylmagnesium bromide | 85% |
| n-Butyllithium | 65% |
Data compiled from representative examples. acs.orgnih.gov
Preliminary mechanistic investigations into the reaction between t-BuONSO and organometallic reagents provide insight into this unusual transformation. acs.org The proposed working model suggests that the reaction initiates with the addition of the organometallic reagent to t-BuONSO. researchgate.netresearchgate.net This addition forms a key sulfinamide intermediate. acs.org Subsequently, this intermediate is believed to convert into a sulfonimidate ester anion. This conversion could occur either through a concerted N→S oxygen migration or via a sulfinyl nitrene intermediate. researchgate.netacs.org This pathway ultimately leads to the formation of the stable primary sulfonamide product. researchgate.net
Sₙ2 Substitution Reactions at Amide Nitrogens
This compound is a reactant involved in Sₙ2 substitution reactions that occur at an amide nitrogen center. This type of reaction is relatively uncommon compared to the well-established Sₙ2 reactions at saturated carbon centers. nih.gov For this reaction to occur at a nitrogen atom, the nitrogen must be rendered sufficiently electrophilic, and a good leaving group must be present. In structures like N-acyloxy-N-alkoxyamides, the nitrogen atom is bonded to two electronegative oxygen atoms, which makes it pyramidal and more susceptible to nucleophilic attack. researchgate.netrsc.org Theoretical models show that these reactions proceed through a near-linear transition state, similar to classical Sₙ2 reactions at carbon, and involve the displacement of a carboxylate leaving group by a nucleophile. researchgate.net The use of hydroxylamine derivatives in this context allows for the formation of new nitrogen-nitrogen or nitrogen-carbon bonds at the amide center, providing a novel strategy for synthesizing complex nitrogen-containing molecules like hydrazides. nih.gov
Application as a Protecting Group Strategy
While not a protecting group itself, O-tert-butylhydroxylamine is a key precursor for reagents used in one of the most common amine protection strategies in organic synthesis: the introduction of the tert-butoxycarbonyl (Boc) group. The Boc group is widely used, particularly in peptide synthesis, to temporarily block the reactivity of an amine functional group. mdpi.com
N-tert-butoxyamino acids are prepared using derivatives of O-tert-butylhydroxylamine. For example, N-tertiary-butoxycarbonyl derivatives of amino acids can be synthesized by reacting a salt of the amino acid with a reagent like O-tertiary-butyl S-phenyl thiocarbonate. researchgate.net This introduces the N-tert-butoxycarbonyl protecting group, which is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) when the protection is no longer needed. mdpi.com This strategy allows for selective reactions to occur elsewhere in a molecule without interference from the nucleophilic amine group. The stability and reliable cleavage of the Boc group make this a cornerstone of modern peptide and complex molecule synthesis. mdpi.com
Impact in Medicinal Chemistry and Chemical Biology Research
Synthesis of Biologically Active Molecules
O-tert-Butylhydroxylamine hydrochloride is a key reactant in the synthesis of diverse, biologically active molecules, ranging from enzyme inhibitors to receptor agonists and antiparasitic agents. sigmaaldrich.comnih.gov
CGS 25966 Derivatives as MMP Inhibitors
This compound is utilized as a reactant in the creation of derivatives of CGS 25966, a potent inhibitor of matrix metalloproteinases (MMPs). sigmaaldrich.comnih.gov MMPs are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases such as arthritis, cardiovascular disease, and cancer. researchgate.netnih.gov
The key functional group in many MMP inhibitors, including CGS 25966, is a hydroxamic acid moiety (-CONHOH), which effectively chelates the catalytic zinc ion in the enzyme's active site. researchgate.netnih.gov this compound serves as a protected precursor to this critical hydroxamic acid group. During synthesis, it is incorporated into the target molecule, and the tert-butyl protecting group is later removed to reveal the active hydroxamic acid, yielding the final MMP inhibitor. The (R)-enantiomer of CGS 25966 has shown potent inhibition against MMP-2 and MMP-9. researchgate.net
Imidazolidinedione Derivatives for Antimalarial Treatments
The synthesis of novel imidazolidinedione derivatives for antimalarial treatments also employs this compound as a reactant. sigmaaldrich.comnih.gov Malaria remains a significant global health threat, largely due to the emergence of drug-resistant strains of the Plasmodium falciparum parasite. researchgate.net This necessitates the development of new therapeutic agents with novel mechanisms of action.
Research has focused on imidazolidinedione-based structures as potential antimalarials. researchgate.netscilit.com For instance, WR182393, a guanidinoimidazolidinedione derivative, showed potent prophylactic antimalarial activity. scilit.com While specific synthetic details involving this compound are proprietary or varied, its role as a nucleophilic amine allows it to be incorporated into heterocyclic scaffolds like the imidazolidinedione core, modifying the structure to enhance activity against both chloroquine-sensitive and chloroquine-resistant parasite strains. researchgate.netscilit.com
Pyrimidine (B1678525) Ribonucleotide Analogs as P2Y6 Receptor Agonists
In the field of receptor pharmacology, this compound is a key reagent for synthesizing pyrimidine ribonucleotide analogs that act as agonists for the P2Y6 receptor. sigmaaldrich.comnih.gov The P2Y6 receptor is a G-protein coupled receptor involved in various physiological processes, making it a target for conditions like inflammation.
The synthesis of selective P2Y6 agonists involves modifying the structure of uridine (B1682114) triphosphate (UTP). One successful strategy is the introduction of a 4-alkyloxyimino group to the pyrimidine ring. nih.gov This is achieved by reacting a 4-keto precursor of the pyrimidine base with an O-alkylhydroxylamine, such as this compound. The resulting O-tert-butyloxime (-N-O-C(CH₃)₃) modification enhances the compound's selectivity for the P2Y6 receptor over other P2Y receptor subtypes. nih.gov
Rab Proteins for Isoprenylation and Geranylgeranylation Inhibition
This compound is listed by chemical suppliers as a reactant involved in the synthesis of molecules aimed at inhibiting the isoprenylation and geranylgeranylation of Rab proteins. sigmaaldrich.comnih.gov Rab proteins are small GTPases that are crucial for regulating vesicular transport within cells. nih.govresearchgate.net Their function is dependent on a post-translational modification where one or two geranylgeranyl lipid groups are attached to C-terminal cysteine residues, a process catalyzed by Rab geranylgeranyl transferase (RGGT). researchgate.netnih.gov This modification is essential for anchoring Rab proteins to membranes. nih.govnih.gov
Inhibition of this process is a therapeutic strategy for diseases where vesicular transport is dysregulated, such as in certain cancers. researchgate.netnih.gov While this compound is cited as a building block for inhibitors, detailed research studies specifying its precise role and the resulting inhibitor structures are not widely available in public literature. The development of selective RabGGTase inhibitors is an active area of research. nih.govnih.gov
Ecdysteroid C20-O-alkyl/benzyl Oxime Derivatives with Trypanocidal Activity
A significant application of this compound is in the semisynthesis of novel ecdysteroid derivatives with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. luxembourg-bio.comrsc.org Current treatments for this neglected tropical disease are limited and have significant side effects. bachem.com
In this research, natural ecdysteroids like 20-hydroxyecdysone (B1671079) are chemically modified. luxembourg-bio.com this compound is reacted with the 6-keto group of the ecdysteroid in anhydrous pyridine. luxembourg-bio.com This reaction forms a stable C6-O-tert-butyl oxime ether. luxembourg-bio.comrsc.org Further modifications, such as the addition of a cinnamic ester moiety, have led to the creation of compounds with significant trypanocidal activity. rsc.orgbachem.com One such derivative, an ecdysteroid cinnamate (B1238496) ester, demonstrated potent and selective inhibition of amastigote replication with an IC₅₀ value of 2.7 ± 0.1 μM, comparable to the current drug benznidazole. rsc.orgbachem.com
| Molecule Class | Biological Target/Application | Role of O-tert-Butylhydroxylamine HCl |
|---|---|---|
| CGS 25966 Derivatives | Matrix Metalloproteinases (MMPs) | Forms a protected hydroxamic acid for Zn chelation |
| Imidazolidinedione Derivatives | Antimalarial (Plasmodium falciparum) | Incorporated into heterocyclic core to enhance activity |
| Pyrimidine Ribonucleotide Analogs | P2Y6 Receptor Agonist | Forms a 4-alkyloxyimino group to confer selectivity |
| Ecdysteroid Oxime Derivatives | Trypanocidal (Trypanosoma cruzi) | Creates a C6-O-tert-butyl oxime ether pharmacophore |
Role in Peptide and Bioconjugation Chemistry
Beyond its use in synthesizing small molecule drugs, this compound is a valuable tool in the more complex fields of peptide and bioconjugation chemistry. Its utility stems from its ability to form stable, covalent linkages with other molecules under mild, biocompatible conditions.
The compound is used in the preparation of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides. sigmaaldrich.comnih.gov More broadly, the aminooxy group (-ONH₂) of this compound is central to a powerful technique known as oxime ligation. researchgate.net This bioorthogonal reaction involves the chemoselective coupling of an aminooxy-containing compound with a molecule bearing an aldehyde or ketone. researchgate.netnih.gov
The reaction proceeds readily in aqueous media, often catalyzed by aniline, to form a highly stable oxime bond (-C=N-O-). researchgate.net This method is widely used for:
Peptide Ligation: Joining peptide fragments together.
Protein Modification: Attaching labels, such as fluorophores or PET tracers, to specific sites on proteins.
Surface Functionalization: Modifying the surfaces of biomaterials or nanoparticles.
Assembly of Complex Bioconjugates: Creating constructs like polymer-protein conjugates, glycoconjugates, and peptide dendrimers. researchgate.net
Preparation of N-tert-Butoxyamino Acids as Substrates for N-Hydroxy Peptides
This compound is a key reactant in the synthesis of N-tert-butoxyamino acids. sigmaaldrich.comsigmaaldrich.com These specialized amino acid derivatives serve as essential building blocks for the unambiguous synthesis of N-hydroxy peptides. sigmaaldrich.com The tert-butoxy (B1229062) group acts as a stable protecting group for the nitrogen atom, which is crucial during peptide synthesis.
The preparation process involves the reaction of O-tert-butylhydroxylamine with α-halo acids. This nucleophilic substitution reaction yields the corresponding N-tert-butoxyamino acid. The stability and specific reactivity of these substrates are vital for incorporating N-hydroxy functionalities into peptide backbones, which are of interest in designing enzyme inhibitors and other biologically active peptides.
Table 1: Applications of this compound in Synthesis
| Application | Description | Key Intermediate |
|---|---|---|
| N-Hydroxy Peptide Synthesis | Serves as a precursor for N-tert-butoxyamino acids. sigmaaldrich.comsigmaaldrich.com | N-tert-butoxyamino acids |
Development of Bioorthogonal Bioconjugation Strategies Employing Enamine N-oxides
In the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, hydroxylamine (B1172632) derivatives play a crucial role. Research has led to the development of bioconjugation strategies centered around the formation of enamine N-oxides, which act as a chemical linchpin connecting two components.
This strategy involves a bioorthogonal hydroamination reaction where a hydroxylamine derivative reacts with a specifically activated alkyne or cyclooctyne. This "click" reaction forms a stable enamine N-oxide junction between the conjugated molecules. The design of these reactions often leverages strain, rehybridization, or electronic effects to achieve bioorthogonal reactivity. The resulting enamine N-oxide is not just a stable product but is also designed to be a reactant for a subsequent, controlled cleavage reaction, forming the basis of a "click and release" system.
Site-Selective Surface Bioconjugation Methodologies
The functionalization of surfaces with biological molecules in a controlled and site-selective manner is critical for developing biosensors, biocompatible materials, and tools for studying cellular interactions. This compound is a valuable precursor for methodologies based on oxime ligation, a highly chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone). nih.gov
To achieve site-selective surface conjugation, a surface is first functionalized with aldehyde or ketone groups. In parallel, the biomolecule of interest (e.g., a peptide or protein) is modified to include an aminooxy handle. This compound can be used to synthesize the aminooxy-containing probes or building blocks for this purpose. The subsequent reaction between the aminooxy-modified biomolecule and the carbonyl-functionalized surface results in the formation of a stable oxime bond at a precise location. rsc.org This method is advantageous due to its high efficiency, stability of the resulting linkage, and compatibility with aqueous environments. nih.gov Some strategies employ light to deprotect a caged aldehyde on a surface, allowing for spatiotemporal control over the immobilization of aminooxy-functionalized molecules. researchgate.netrsc.org
Table 2: Key Features of Oxime Ligation in Surface Bioconjugation
| Feature | Description |
|---|---|
| Bioorthogonality | The reaction is highly selective and does not cross-react with other functional groups found in biological systems. nih.gov |
| Stability | The resulting oxime bond is stable under typical physiological conditions. nih.gov |
| Control | Allows for precise spatial and temporal control over the immobilization of biomolecules, especially when combined with photochemical methods. researchgate.netrsc.org |
Design of Revertible Bioconjugation Events
A significant innovation in chemical biology is the design of revertible bioconjugation systems, which allow for the transient modification of biomolecules. The enamine N-oxide linkage, formed from hydroxylamine precursors, is central to such a "click and release" strategy. This system comprises a tandem of associative (conjugation) and dissociative (cleavage) bioorthogonal reactions.
The cleavage of the enamine N-oxide can be triggered by specific chemical stimuli. Researchers have demonstrated that diboron (B99234) reagents can rapidly and effectively reduce the enamine N-oxide, leading to the dissociation of the conjugate and the release of the attached molecule. This cleavage is rapid, complete, directional, and traceless. This revertible transformation has been effectively demonstrated on cells through chemically cleavable antibody-drug conjugates, highlighting its potential for applications like targeted drug delivery where the payload needs to be released at a specific site.
Analytical and Environmental Chemistry Applications
Derivatization Agent for Carbonyl-Containing Species
O-tert-Butylhydroxylamine hydrochloride (TBOX) serves as a crucial derivatization agent in analytical chemistry, particularly for the identification and quantification of carbonyl-containing compounds such as aldehydes and ketones. The process of derivatization involves chemically modifying a compound to enhance its suitability for analysis, often by improving its volatility or detectability.
Identification and Quantification of Ozonolysis Products (e.g., α-pinene, terpinolene)
A significant application of TBOX is in the study of atmospheric chemistry, specifically in the identification and quantification of the products formed from the ozonolysis of volatile organic compounds (VOCs) like α-pinene and terpinolene (B10128). Ozonolysis, the reaction of ozone with unsaturated compounds, is a key process in the formation of secondary organic aerosols in the atmosphere.
In the case of α-pinene ozonolysis, TBOX is utilized to derivatize the resulting carbonyl-containing products, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Research has shown that this method effectively identifies and quantifies several ozonolysis products. The primary product, pinonaldehyde, has been measured with a yield of approximately 76%. The use of a hydroxyl radical (OH) scavenger, such as cyclohexane, can reduce the yield of pinonaldehyde to around 46%, indicating the significant role of secondary OH radicals in the reaction pathway. The relatively small molecular weight of TBOX is advantageous as it has enabled the first mass spectral data acquisition of oxopinonaldehyde, a tricarbonyl reaction product of α-pinene ozonolysis.
Table 1: Yields of Carbonyl-Containing Products from α-Pinene Ozonolysis with TBOX Derivatization
| Product | Yield (%) | Yield with OH Scavenger (%) |
|---|---|---|
| Pinonaldehyde | 76 | 46 |
| Oxopinonaldehyde | Detected | - |
Similarly, TBOX has been instrumental in investigating the carbonyl reaction products from terpinolene ozonolysis. Four primary carbonyl compounds have been detected using this method: methylglyoxal, 4-methylcyclohex-3-en-1-one, 6-oxo-3-(propan-2-ylidene)heptanal, and 3,6-dioxoheptanal. Notably, the tricarbonyl compound, 3,6-dioxoheptanal, had not been previously observed before the application of TBOX derivatization. The presence of an OH scavenger also influences the yields of these products, highlighting the complexity of the reaction mechanisms.
Table 2: Carbonyl Products Detected from Terpinolene Ozonolysis with TBOX Derivatization
| Product |
|---|
| Methylglyoxal |
| 4-methylcyclohex-3-en-1-one |
| 6-oxo-3-(propan-2-ylidene)heptanal |
| 3,6-dioxoheptanal |
Methodologies for Aldehyde and Ketone Detection
This compound is employed in various analytical methodologies for the detection and quantification of aldehydes and ketones. semanticscholar.org Its reaction with carbonyl groups to form stable oxime derivatives is the basis for these methods. This derivatization enhances the accuracy of chemical analyses by improving the chromatographic separation and detection of these compounds. semanticscholar.org While the principle of using hydroxylamines for carbonyl detection is well-established, detailed, publicly available research specifying methodologies solely focused on this compound is limited. However, its utility in this area is recognized within the broader context of analytical chemistry. semanticscholar.org
Role in Polymer Chemistry Research
In the field of polymer chemistry, this compound has been identified as a valuable additive that can influence the properties of polymeric materials.
Stabilizer and Modifier in Polymer Formulations
The compound acts as both a stabilizer and a modifier in polymer formulations. semanticscholar.org As a stabilizer, it helps to prevent or retard the degradation of polymers that can be caused by environmental factors such as heat, light, and oxidation. As a modifier, it can be incorporated into polymer structures to alter their physical and chemical properties, potentially improving aspects like the performance of coatings and adhesives. semanticscholar.org Despite these recognized roles, detailed scientific literature and specific research findings on the mechanisms and extent of its application as a stabilizer and modifier in various polymer formulations are not widely available in the public domain.
Environmental Chemistry Research
The applications of this compound extend into environmental chemistry, where it plays a role in the study and management of pollutants.
Degradation of Pollutants
This compound is utilized in environmental chemistry research for the degradation of pollutants. semanticscholar.org Its chemical properties enable it to participate in reactions that break down harmful substances, contributing to the development of cleaner waste management processes. semanticscholar.org The specific mechanisms and the types of pollutants that can be effectively degraded using this compound are areas of ongoing research. Detailed, publicly accessible studies focusing on the specifics of its role in pollutant degradation are currently limited.
Investigation of Atmospheric Reaction Products
The primary reaction mechanism involves the abstraction of a hydrogen atom from the amino group by the OH radical. In the presence of nitrogen oxides (NOx), this initial reaction leads to the formation of a variety of products. whiterose.ac.ukresearchgate.net Theoretical and experimental studies conducted in atmospheric simulation chambers, such as the European Photoreactor (EUPHORE), have identified the major and minor products resulting from the OH-initiated oxidation of tert-butylamine (B42293). whiterose.ac.ukresearchgate.net
The main reaction products identified are tert-butylnitramine and acetone (B3395972). whiterose.ac.ukresearchgate.net The formation of acetone occurs through the reaction of intermediate species with OH radicals, leading to the production of nitrous oxide (N2O) and a (CH3)3Ċ radical, which is subsequently converted to acetone and formaldehyde (B43269). whiterose.ac.ukresearchgate.net
Detailed research findings from the investigation of tert-butylamine's atmospheric reactions are summarized in the following tables.
Table 1: Major Atmospheric Reaction Products of tert-Butylamine Initiated by OH Radicals
| Product Name | Chemical Formula | Formation Pathway |
| tert-Butylnitramine | (CH3)3CNHNO2 | Formed in the presence of nitrogen oxides (NOx) following the initial H-abstraction from the amino group. whiterose.ac.ukresearchgate.net |
| Acetone | (CH3)2CO | Formed from the reaction of intermediate tert-butylnitrosamine or its isomer with OH radicals, yielding a (CH3)3Ċ radical that is then converted to acetone. whiterose.ac.ukresearchgate.net |
Table 2: Minor Atmospheric Reaction Products of tert-Butylamine Initiated by OH Radicals
| Product Name | Chemical Formula |
| Formaldehyde | HCHO |
| 2-Methylpropene | C4H8 |
| Acetamide | CH3CONH2 |
| Propan-2-imine | C3H7N |
| 2-Methyl-2-nitropropane | (CH3)3CNO2 |
| N-tert-butylacetamide | (CH3)3CNHC(O)CH3 |
| N-tert-butylformamide | (CH3)3CNHC(O)H |
Source: Adapted from studies on the OH-initiated atmospheric degradation of tert-butylamine. whiterose.ac.ukresearchgate.net
In addition to the gaseous products, the reaction of tert-butylamine in the presence of photochemically formed nitric acid has been observed to lead to significant particle formation. whiterose.ac.ukresearchgate.net The resulting tert-butylaminium nitrate (B79036) salt is characterized by its low volatility. whiterose.ac.uk These findings suggest that the atmospheric degradation of O-tert-Butylhydroxylamine could also contribute to secondary organic aerosol formation.
Theoretical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for confirming the identity and structure of O-tert-Butylhydroxylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive information about the molecular framework of the compound. nih.gov The proton NMR spectrum is characterized by its simplicity, which is indicative of the molecule's high degree of symmetry. The tert-butyl group's nine equivalent protons produce a single, sharp signal. The protons on the nitrogen atom, present as an ammonium (B1175870) group (-ONH₃⁺) in the hydrochloride salt, typically appear as a broad singlet that can exchange with deuterium (B1214612) in solvents like D₂O.
The ¹³C NMR spectrum is equally straightforward, showing two distinct signals corresponding to the two types of carbon atoms in the structure: the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. nih.gov
| Nucleus | Expected Chemical Shift (ppm) | Signal Type | Attribution |
|---|---|---|---|
| ¹H | ~1.3 | Singlet (s) | (CH₃)₃C- |
| ¹H | Variable, Broad | Singlet (br s) | -NH₃⁺ |
| ¹³C | ~27 | Quartet (q) in off-resonance | (CH₃)₃C- |
| ¹³C | ~78 | Singlet (s) in off-resonance | (CH₃)₃C- |
Mass Spectrometry (MS): Mass spectrometry is used to determine the compound's molecular weight and fragmentation pattern. This compound is often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where it can also be used as a derivatizing agent for carbonyl-containing species. nih.gov The analysis would typically identify the molecular ion of the free base (O-tert-butylhydroxylamine) at m/z 89, corresponding to its molecular formula C₄H₁₁NO. Subsequent fragmentation would likely involve the loss of a methyl radical (CH₃•) to yield a fragment at m/z 74, or cleavage of the N-O bond.
X-ray Crystallography Studies of Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the specific crystal structure of this compound is not prominently featured in available literature, the methodology is widely applied to its derivatives, particularly N-alkoxy amines. researchgate.netrsc.org
For instance, X-ray diffraction studies on various alkoxyamine derivatives have been crucial for understanding their solid-state conformations. researchgate.net These studies reveal critical information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In research involving the synthesis of complex hydroxylamine (B1172632) derivatives, X-ray crystallography has been used to definitively determine the stereochemistry and configuration of the newly formed molecules. researchgate.net The structural data obtained from these analyses are invaluable for rationalizing the chemical reactivity and physical properties of this class of compounds. researchgate.net
Computational Studies on Reactivity and Structure-Activity Relationships
Computational chemistry provides deep insights into the electronic structure, stability, and reactivity of this compound and related compounds. Methods such as Density Functional Theory (DFT) are frequently employed to model molecular properties and reaction mechanisms. tandfonline.comfigshare.com
Research in this area includes:
Conformational Analysis: DFT calculations have been used to investigate conformational preferences in hydroxylamine derivatives. For example, studies on tetrahydropyran (B127337) derivatives of hydroxylamine have quantified the anomeric effect, which influences stereochemical outcomes in glycosylation reactions. tandfonline.comfigshare.com
Reactivity and Mechanistic Studies: Quantum chemistry studies on analogous compounds, such as tert-butylamine (B42293), have elucidated reaction pathways for atmospheric degradation, providing models for the reactivity of the tert-butyl group and the amine function. whiterose.ac.ukresearchgate.netnih.gov
Structure-Reactivity Relationships: A significant body of research exists on the structure-reactivity relationships of the broader alkoxyamine class. rsc.orgrsc.org Computational studies help rationalize how steric and electronic factors, such as intramolecular hydrogen bonding or the presence of electron-withdrawing groups, influence the dissociation energy of the C–ON bond. researchgate.netresearchgate.net This understanding is critical for designing alkoxyamines with specific properties for applications in polymer chemistry and organic synthesis. chimia.ch
The role of this compound as a reactant in the synthesis of biologically active molecules, including matrix metalloproteinase (MMP) inhibitors and antimalarial agents, underscores the importance of these structure-activity relationship studies. sigmaaldrich.comsigmaaldrich.com The incorporation of the tert-butoxyamino moiety directly influences the pharmacological profile of the resulting products.
| Type of Study | Focus | Key Findings | Relevant Compounds |
|---|---|---|---|
| Density Functional Theory (DFT) | Anomeric Effect | Quantified conformational preferences and stereoelectronic effects. tandfonline.comfigshare.com | Hydroxylamine derivatives of tetrahydropyran |
| Quantum Chemistry | Reaction Mechanisms | Elucidated atmospheric degradation pathways via hydrogen abstraction. whiterose.ac.uknih.gov | tert-Butylamine |
| Structure-Reactivity Studies | C–ON Bond Homolysis | Showed that steric hindrance and intramolecular hydrogen bonding can weaken the C-ON bond, affecting reactivity. researchgate.netresearchgate.net | N-alkoxy amines |
Emerging Research Areas and Future Directions
Novel Catalytic Systems for O-tert-Butylhydroxylamine Hydrochloride Reactions
The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Researchers are actively exploring a range of catalysts to facilitate C-N bond formation and other transformations. Transition metal catalysis, particularly with palladium, copper, and rhodium, has shown considerable promise. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize N-alkoxyamines, while copper-catalyzed systems are being investigated for amination reactions.
Organocatalysis represents another burgeoning area, offering a metal-free alternative for reactions with this compound. Chiral organocatalysts are of particular interest for enantioselective transformations, which are critical in the synthesis of pharmaceutical intermediates. Furthermore, biocatalysis, utilizing enzymes to mediate reactions, is gaining traction as a green and highly selective approach.
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
| Transition Metal | Palladium (Pd) complexes | Cross-coupling | High efficiency in C-N bond formation |
| Copper (Cu) salts | Amination | Cost-effective and versatile | |
| Dirhodium (Rh₂) complexes | C-H Amination | High selectivity for specific C-H bonds | |
| Organocatalyst | Chiral amines | Enantioselective amination | Metal-free, environmentally benign |
| Biocatalyst | Transaminases | Asymmetric amination | High enantioselectivity, mild reaction conditions |
Expanding Substrate Scope and Reaction Selectivity
A primary focus of current research is to broaden the range of molecules that can effectively react with this compound. This includes the development of methods for the amination of traditionally unreactive C-H bonds in complex molecules, which is of significant interest for late-stage functionalization in drug discovery.
Improving reaction selectivity is another key objective. Researchers are devising strategies to control chemoselectivity, enabling the specific reaction of this compound with one functional group in the presence of others. Moreover, achieving high diastereoselectivity and enantioselectivity in reactions involving this reagent is essential for the synthesis of stereochemically pure compounds, a critical requirement for many active pharmaceutical ingredients (APIs).
Green Chemistry Approaches in its Synthesis and Applications
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis and use of this compound. This includes the development of synthetic routes that utilize renewable starting materials and environmentally benign solvents. The use of catalytic methods, as opposed to stoichiometric reagents, is also a key aspect of this approach, as it reduces waste generation.
Atom economy is another important consideration, with researchers designing reactions that maximize the incorporation of all starting materials into the final product. Furthermore, energy efficiency is being addressed through the development of reactions that can be conducted at lower temperatures and pressures.
Advanced Materials Science Applications
The unique properties of this compound are being leveraged in the field of advanced materials science. One area of exploration is its use as a functional monomer or modifying agent in the synthesis of novel polymers. The incorporation of the N-O-t-butyl group can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or reactivity.
This reagent is also being investigated for the surface modification of materials, where it can be used to introduce specific functional groups onto a surface to tailor its properties for applications such as biocompatible coatings or sensors. Additionally, its role in the development of functional materials, including hydrogels and responsive polymers, is an active area of research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of reactions involving this compound with flow chemistry and automated synthesis platforms is a significant step towards more efficient and reproducible chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. mt.com
Further Exploration in Drug Discovery and Development Pipelines
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the preparation of inhibitors for various enzyme classes, including matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases. sigmaaldrich.comsigmaaldrich.comlookchem.com It is also a key reagent in the synthesis of G protein-coupled receptor (GPCR) agonists, such as those targeting GPR119 for the treatment of metabolic disorders.
The development of novel kinase inhibitors, a major focus in oncology research, has also benefited from the use of this versatile reagent. Furthermore, its application in the synthesis of protease inhibitors for various therapeutic areas continues to be an active area of investigation.
| Drug Target Class | Example Application | Therapeutic Area |
| Matrix Metalloproteinases (MMPs) | Synthesis of hydroxamic acid-based inhibitors | Cancer, Arthritis |
| G Protein-Coupled Receptors (GPCRs) | Preparation of GPR119 agonists | Diabetes, Obesity |
| Kinases | Synthesis of novel kinase inhibitor scaffolds | Cancer |
| Proteases | Development of protease inhibitors | Infectious Diseases, Cancer |
The ongoing research into the chemistry and applications of this compound highlights its significance as a versatile and valuable tool in modern organic synthesis and medicinal chemistry. The continued development of novel catalytic systems, the expansion of its synthetic utility, and its integration with advanced technologies are poised to unlock new opportunities for this important chemical compound.
Q & A
Basic Research Questions
Q. How can researchers verify the purity of O-tert-butylhydroxylamine hydrochloride during synthesis?
- Methodology : Purity verification typically involves argentometric titration, which quantifies chloride ions in the compound. The assay range (98.5–101.5%) should align with specifications from validated suppliers . Complementary techniques include melting point analysis (expected 155°C) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Guidelines :
- Use NIOSH-approved respirators in poorly ventilated areas to mitigate inhalation risks (classified as acute toxicity Category 4) .
- Avoid skin contact by wearing nitrile gloves and lab coats, though direct irritation is minimal .
- For spills, absorb with inert materials (e.g., silica gel) and dispose of waste via approved hazardous channels to prevent environmental contamination .
Q. What solvent systems are compatible with this compound for reaction optimization?
- Approach : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal due to the compound’s hydrochloride salt solubility. For aqueous reactions, adjust pH to prevent premature decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound as a nucleophile?
- Analysis :
- Mechanistic Insight : Steric hindrance from the tert-butyl group may slow nucleophilic attack. Kinetic studies (e.g., variable-temperature NMR) can assess activation barriers .
- Byproduct Identification : Use LC-MS or GC-MS to detect unintended products like tert-butanol, which forms via hydrolysis under acidic conditions .
- Table : Common Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation |
|---|---|---|
| tert-Butanol | Hydrolysis of tert-butyl group | Use anhydrous solvents, inert gas |
| Isopropenyl ether | Thermal decomposition | Optimize reaction temperature |
Q. What experimental strategies improve the isolation of O-tert-butylhydroxylamine derivatives in complex reaction mixtures?
- Techniques :
- Chromatography : Reverse-phase HPLC with gradient elution separates polar derivatives.
- Crystallization : Recrystallize derivatives from ethanol/water mixtures to enhance purity .
- Challenges : Derivatives like O-tert-butyl-N-cyclohexyl hydroxylamine are prone to degradation; stabilize via hydrochloride salt formation under acidic conditions .
Q. How does the tert-butyl group influence the stability and reactivity of this compound in radical coupling reactions?
- Hypothesis Testing :
- Computational Modeling : Density functional theory (DFT) calculations predict steric and electronic effects on radical intermediates.
- Kinetic Profiling : Compare reaction rates with analogous hydroxylamine salts (e.g., O-methyl) to isolate steric contributions .
Methodological Best Practices
Q. How should researchers document synthetic procedures involving this compound for reproducibility?
- Standards :
- Report exact molar ratios, solvent purity, and temperature control (±1°C).
- Include characterization data (e.g., NMR shifts, HPLC retention times) in supplementary materials, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .
Q. What analytical techniques are critical for validating novel reactions with this compound?
- Workflow :
- In Situ Monitoring : Use FT-IR to track functional group transformations (e.g., NH stretching at ~3300 cm⁻¹).
- Isotopic Labeling : Introduce ¹⁵N labels to trace nitrogen migration pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
